molecular formula C5H8N4O B15380895 5-Methoxypyrazine-2,3-diamine

5-Methoxypyrazine-2,3-diamine

Cat. No.: B15380895
M. Wt: 140.14 g/mol
InChI Key: OIMILGQZCPVKSS-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2,3-diamine is a high-purity chemical reagent intended solely for research use in laboratory settings. This compound belongs to the diaminopyrazine class, characterized by a pyrazine ring substituted with both a methoxy group and two amine functionalities. This specific arrangement makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its potential research applications include serving as a key precursor in the synthesis of complex molecules for pharmaceutical research, such as potential kinase inhibitors or other biologically active agents, and in the creation of specialized materials like ligands for metal-organic frameworks (MOFs) or dyes. The presence of multiple nitrogen atoms and the electron-donating methoxy group contribute to its utility in forming hydrogen bonds and coordinating with metals, which is of significant interest in medicinal chemistry and materials science. Researchers value this compound for its role in exploring new chemical spaces and constructing molecular architectures with specific electronic properties. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-methoxypyrazine-2,3-diamine

InChI

InChI=1S/C5H8N4O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9)

InChI Key

OIMILGQZCPVKSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs of 5-Methoxypyrazine-2,3-diamine include halogenated and alkylated derivatives. The table below summarizes their molecular features and properties:

Compound Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OCH₃ (5) C₅H₇N₄O 153.14 g/mol Potential electronic modulation
5-Chloropyrazine-2,3-diamine -Cl (5) C₄H₅ClN₄ 144.56 g/mol Higher electronegativity, reactivity
5-Bromopyrazine-2,3-diamine -Br (5) C₄H₅BrN₄ 189.01 g/mol Increased steric bulk, halogen bonding
6-Bromo-N²-methylpyrazine-2,3-diamine -Br (6), -NHCH₃ (3) C₅H₇BrN₄ 203.04 g/mol Altered regiochemistry, methylamino group

Key Observations :

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which may enhance solubility in polar solvents compared to electron-withdrawing halogens (-Cl, -Br). Halogenated analogs are more reactive in nucleophilic substitution reactions .
Anticancer Potential

Halogenated pyrazines may similarly interact with cellular targets, though their efficacy depends on substituent electronic profiles.

High-Energy Materials

Nitrogen-rich pyrazino-tetrazine derivatives () demonstrate high energy density and thermal stability. The methoxy group in this compound could influence stability and sensitivity, though nitro (-NO₂) or amino (-NH₂) groups are more common in explosive formulations .

Commercial Use
  • 5-Bromopyrazine-2,3-diamine : Market reports highlight its use in pharmaceuticals and agrochemicals, with a projected growth in global supply and demand (2020–2025) .
  • Methoxy-Methylpyrazines : Used as flavoring agents (e.g., 2-Methoxy-3-methylpyrazine in food additives) due to their nutty/roasted aromas .

Stability and Reactivity

  • Thermal Stability : Halogenated analogs (e.g., 5-Cl, 5-Br) may exhibit lower thermal stability compared to methoxy derivatives due to weaker C-X bonds.
  • Solubility : Methoxy groups enhance hydrophilicity, whereas bromine/chlorine substituents increase lipophilicity, impacting pharmacokinetics in drug design .

Q & A

Basic: What are the common synthetic routes for preparing 5-Methoxypyrazine-2,3-diamine, and what factors influence the choice of methodology?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions between 1,2-diamine precursors and glyoxal derivatives. A key approach includes reacting pyrazine-2,3-diamine with methoxylation agents under controlled conditions. For example, regioselective methoxylation can be achieved using copper catalysts in methanol under reflux . Factors influencing methodology include:

  • Starting Material Availability : Use of commercially available or easily synthesized diamines (e.g., pyridine-2,3-diamine derivatives).
  • Reaction Conditions : Temperature, solvent polarity (e.g., methanol-water mixtures), and catalyst choice (e.g., ammonium bifluoride at 0.5 mol% loading enhances cyclization efficiency) .
  • Purification Requirements : Column chromatography or recrystallization to isolate high-purity products.

Advanced: How can regioselectivity be controlled in the synthesis of substituted pyrazine derivatives such as this compound?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects of substituents and catalytic systems. For instance:

  • Catalyst Design : Ammonium bifluoride promotes regioselective cyclocondensation by stabilizing transition states, favoring substitution at the 5-position over the 3-position in pyrazine rings .
  • Precursor Functionalization : Introducing electron-withdrawing groups (e.g., methoxy) on the diamine precursor directs nucleophilic attack to specific positions.
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., room temperature) favor kinetic products, while higher temperatures may lead to thermodynamic rearrangement.

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